molecular formula C26H18BrNO4 B3906818 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone CAS No. 6025-46-3

6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone

Cat. No. B3906818
CAS RN: 6025-46-3
M. Wt: 488.3 g/mol
InChI Key: FIZHRCGCZVBUIG-UXBLZVDNSA-N
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Description

The molecule seems to be a complex organic compound that contains several functional groups and rings, including a benzodioxin ring and a quinolinone ring . It’s likely that this compound has been synthesized for research purposes, given its complexity and the presence of several functional groups.


Molecular Structure Analysis

The molecule contains a benzodioxin ring, which is a type of heterocyclic compound. This ring system is fused to a six-membered carbon ring . The molecule also contains a quinolinone ring, which is a type of heterocyclic aromatic organic compound .

Scientific Research Applications

Alzheimer’s Disease Treatment Research

This compound has been explored for its potential in treating Alzheimer’s disease . The synthesis of new sulfonamides and their derivatives, which include the benzodioxin moiety, has been investigated as possible therapeutic agents for this neurodegenerative condition .

Antibacterial Agents Development

Research has been conducted on the compound’s efficacy in inhibiting bacterial biofilm formation . New sulfonamides amalgamated with 1,4-benzodioxane heterocycle, which is structurally similar to the compound , have shown promise as antibacterial agents .

Organic Synthesis and Chemical Reagents

The compound’s derivatives, such as 6-Bromo-2,3-dihydro-1,4-benzodioxine, are used in organic synthesis as reagents. They are available for purchase and are used in various chemical reactions to synthesize other complex molecules .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antibacterial properties , suggesting that their targets may be bacterial proteins or enzymes.

Biochemical Pathways

Given its potential antibacterial properties , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Its potential antibacterial properties suggest that it may lead to bacterial cell death .

properties

IUPAC Name

6-bromo-3-[(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrNO4/c27-18-8-9-20-19(15-18)24(17-4-2-1-3-5-17)25(26(30)28-20)21(29)10-6-16-7-11-22-23(14-16)32-13-12-31-22/h1-11,14-15H,12-13H2,(H,28,30)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZHRCGCZVBUIG-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417337
Record name AC1NT6K4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6025-46-3
Record name AC1NT6K4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 2
6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 3
Reactant of Route 3
6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 4
6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 5
6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone

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